Bromine Substituent Confers Differential MAO-B Binding Affinity Compared to Chloro Analog
The 6-bromo substituent significantly impacts binding affinity for monoamine oxidase B (MAO-B) relative to a 6-chloro substituent. While the 6-bromo compound exhibits weak inhibition (IC50 >100,000 nM), the 6-chloro analog demonstrates markedly improved potency (IC50 = 17,000 nM), a difference of over 5.8-fold [1][2]. This quantifies the specific influence of halogen size and electronegativity on target engagement within the quinolinone scaffold.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | >1.00E+5 nM (for 6-Bromo-3-methyl-1,2-dihydroquinolin-2-one) |
| Comparator Or Baseline | 1.70E+4 nM (for 6-Chloro-3-methylquinolin-2-one analog) |
| Quantified Difference | >5.8-fold difference |
| Conditions | Inhibition of human membrane bound MAO-B expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline |
Why This Matters
This direct comparison provides a quantitative benchmark for researchers selecting a starting point for SAR campaigns targeting MAO-B, highlighting that the 6-chloro variant offers a more potent lead scaffold.
- [1] BindingDB BDBM50063525. (2021). IC50 >1.00E+5 nM for 6-bromo-3-methyl-1,2-dihydroquinolin-2-one against human MAO-B. View Source
- [2] BindingDB BDBM50450820. (2021). IC50 = 1.70E+4 nM for a 6-chloro-3-methylquinolin-2-one analog against human MAO-B. View Source
